Cas no 73821-97-3 (Boc-L-Glu(OcHx)-OH)

Boc-L-Glu(OcHx)-OH is a protected derivative of L-glutamic acid, featuring a Boc (tert-butoxycarbonyl) group at the N-terminus and a cyclohexyl ester (OcHx) at the side-chain carboxyl group. This compound is widely used in peptide synthesis, where the Boc group serves as a temporary protecting group for the α-amino functionality, while the cyclohexyl ester stabilizes the side-chain carboxyl during coupling reactions. Its orthogonal protection strategy enables selective deprotection, facilitating controlled peptide elongation. The cyclohexyl ester offers enhanced steric hindrance and solubility in organic solvents, improving handling and purification. This reagent is particularly valuable in solid-phase and solution-phase peptide synthesis, ensuring high yields and minimal side reactions.
Boc-L-Glu(OcHx)-OH structure
Boc-L-Glu(OcHx)-OH structure
Product Name:Boc-L-Glu(OcHx)-OH
CAS No:73821-97-3
MF:C16H27NO6
MW:329.388685464859
MDL:MFCD00065570
CID:59518
PubChem ID:87565039
Update Time:2025-05-26

Boc-L-Glu(OcHx)-OH Chemical and Physical Properties

Names and Identifiers

    • boc-L-glutamic acid 5-cyclohexyl ester
    • N-T-boc-L-glutamic acid gamma-*cyclohexyl ester F
    • Boc-Glu(OcHex)-OH
    • Boc-Glu(OcHx)-OH
    • N-alpha-t-butyloxycabonyl-L-glutamic acid gamma-cyclohexylester
    • Boc-Clu(OcHx)-OH
    • 5-Cyclohexyl N-(tert-Butoxycarbonyl)-L-glutamate
    • BOC-L-GLU(CHX)-OH
    • N-Boc-L-glutamic Acid 5-Cyclohexyl Ester
    • N-(tert-Butoxycarbonyl)-L-glutamic Acid 5-Cyclohexyl Ester
    • 5-Cyclohexyl N-Boc-L-glutamate
    • HY-W013220
    • AKOS015924144
    • 5-Cyclohexyl hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate
    • (S)-2-(tert-butoxycarbonylamino)-5-(cyclohexyloxy)-5-oxopentanoic acid
    • DS-13749
    • (2S)-2-[(tert-Butoxycarbonyl)amino]-5-(cyclohexyloxy)-5-oxopentanoic acid, AldrichCPR
    • SCHEMBL19296747
    • M03283
    • MFCD00065570
    • FD21379
    • CS-W013936
    • AKOS015892687
    • 73821-97-3
    • (2S)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
    • (S)-2-((tert-Butoxycarbonyl)amino)-5-(cyclohexyloxy)-5-oxopentanoic acid
    • DTXSID501165402
    • N-alpha-t-Butyloxycarbonyl-L-glutamic acid gamma-cyclohexylester (Boc-L-Glu(OcHex)-OH)
    • B2179
    • (2S)-2-[(tert-butoxycarbonyl)amino]-5-(cyclohexyloxy)-5-oxopentanoic acid
    • Boc-L-Glu(OcHx)-OH
    • MDL: MFCD00065570
    • Inchi: 1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m0/s1
    • InChI Key: FDNMLANBNJDIRG-LBPRGKRZSA-N
    • SMILES: O(C(CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)=O)C1CCCCC1

Computed Properties

  • Exact Mass: 329.18400
  • Monoisotopic Mass: 329.184
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 10
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 102A^2

Experimental Properties

  • Color/Form: Solids
  • Density: 1.16
  • Melting Point: 54-57 ºC
  • Boiling Point: 502.6°C at 760 mmHg
  • Flash Point: 257.8±28.7 °C
  • Refractive Index: 1.497
  • PSA: 101.93000
  • LogP: 3.01130
  • Solubility: Not determined

Boc-L-Glu(OcHx)-OH Security Information

Boc-L-Glu(OcHx)-OH Pricemore >>

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Boc-L-Glu(OcHx)-OH Production Method

Additional information on Boc-L-Glu(OcHx)-OH

Boc-L-Glu(OcHx)-OH (CAS No. 73821-97-3): A Versatile Amino Acid Derivative in Peptide Synthesis and Drug Development

Boc-L-Glu(OcHx)-OH (CAS No. 73821-97-3) is a highly versatile amino acid derivative that plays a crucial role in the fields of peptide synthesis and drug development. This compound, also known as Boc-L-Glutamic Acid tert-Butyl Ester, is widely used in the synthesis of peptides and proteins due to its unique chemical properties and stability. The tert-butyl ester group provides protection for the carboxyl group, allowing for selective deprotection and further functionalization, which is essential in the design and synthesis of complex peptides and therapeutic agents.

The chemical structure of Boc-L-Glu(OcHx)-OH consists of a Boc (tert-butoxycarbonyl) protecting group on the amino terminus, a glutamic acid backbone, and a tert-butyl ester group on the carboxyl terminus. This configuration ensures that the compound remains stable under various reaction conditions, making it an ideal building block for peptide synthesis. The Boc protecting group can be easily removed under acidic conditions, allowing for the subsequent coupling of additional amino acids or other functional groups.

Recent advancements in peptide chemistry have highlighted the importance of Boc-L-Glu(OcHx)-OH in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of peptides with enhanced biological activity and improved pharmacokinetic properties. The tert-butyl ester group was found to significantly enhance the solubility and stability of the resulting peptides, making them more suitable for pharmaceutical applications.

In addition to its use in peptide synthesis, Boc-L-Glu(OcHx)-OH has also found applications in the development of prodrugs. Prodrugs are inactive compounds that are converted into active drugs within the body through metabolic processes. The tert-butyl ester group in Boc-L-Glu(OcHx)-OH can be designed to release active glutamic acid derivatives upon hydrolysis, which can then exert their therapeutic effects. This approach has been particularly useful in improving the bioavailability and reducing the toxicity of certain drugs.

The stability and reactivity of Boc-L-Glu(OcHx)-OH make it an attractive choice for researchers working on complex molecular architectures. A recent study published in Organic Letters reported the use of this compound in the synthesis of cyclic peptides with high conformational rigidity. The tert-butyl ester group provided a temporary protecting group that could be selectively removed to achieve precise control over the final product's structure and function.

Boc-L-Glu(OcHx)-OH is also used in solid-phase peptide synthesis (SPPS), a widely employed technique for producing peptides on a solid support. The Boc protecting group allows for stepwise addition of amino acids, while the tert-butyl ester group ensures that the growing peptide chain remains stable throughout the synthesis process. This method has been instrumental in producing large-scale quantities of peptides with high purity and yield.

The versatility of Boc-L-Glu(OcHx)-OH extends beyond its use as a building block for peptides. It has also been explored as a potential modifier for polymer-based drug delivery systems. By incorporating this compound into polymer chains, researchers have been able to create materials with controlled release properties, which can be tailored to deliver drugs over extended periods. This approach has shown promise in improving patient compliance and reducing dosing frequency.

In conclusion, Boc-L-Glu(OcHx)-OH (CAS No. 73821-97-3) is a highly valuable compound in the fields of peptide synthesis and drug development. Its unique chemical properties, including its stability under various reaction conditions and its ability to undergo selective deprotection, make it an essential tool for researchers working on complex molecular structures. As new applications continue to emerge, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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